chemical structure and properties of 4-(Aminomethyl)-2-(trifluoromethyl)aniline
chemical structure and properties of 4-(Aminomethyl)-2-(trifluoromethyl)aniline
Topic: Chemical Structure and Properties of 4-(Aminomethyl)-2-(trifluoromethyl)aniline Audience: Researchers, Scientists, and Drug Development Professionals
A Bifunctional Fluorinated Scaffold for Medicinal Chemistry
Executive Summary & Core Significance
4-(Aminomethyl)-2-(trifluoromethyl)aniline (CAS: 1196702-79-0 for HCl salt) is a high-value bifunctional building block used extensively in modern drug discovery. Its utility stems from its unique structural duality: it possesses two amino groups with vastly different electronic environments and reactivities.
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The Aniline Nitrogen (C1-NH₂): Electronically deactivated by the ortho-trifluoromethyl group, making it a weak nucleophile but an excellent hydrogen bond donor for kinase hinge binding.
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The Benzylic Nitrogen (C4-CH₂NH₂): An aliphatic amine that retains high nucleophilicity, serving as a versatile attachment point for solubilizing groups, warheads, or linker extensions.
This guide analyzes the physicochemical properties, synthetic routes, and reactivity profiles of this scaffold, providing a roadmap for its application in the synthesis of bioactive heterocycles.
Chemical Structure & Electronic Properties[1][2][3][4]
Physicochemical Data Profile
| Property | Value / Description | Note |
| IUPAC Name | 4-(Aminomethyl)-2-(trifluoromethyl)aniline | |
| CAS Number (Free Base) | Not widely listed | |
| CAS Number (HCl Salt) | 1196702-79-0 | Most common commercial form |
| Molecular Formula | C₈H₉F₃N₂ | |
| Molecular Weight | 190.17 g/mol | |
| Appearance | Off-white to pale yellow solid | Hygroscopic as HCl salt |
| Predicted LogP | ~1.1 | Lipophilicity enhanced by -CF₃ |
| H-Bond Donors | 3 | 2 (Aniline) + 1 (Benzylamine) |
| H-Bond Acceptors | 2 |
Electronic Environment & pKa Analysis
The reactivity of this molecule is defined by the disparate pKa values of its two nitrogen centers.
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Site A: The Aniline (Position 1) The trifluoromethyl group (-CF₃) at Position 2 is a strong electron-withdrawing group (EWG) via induction (-I). This reduces the electron density on the aniline nitrogen, significantly lowering its basicity compared to unsubstituted aniline (pKa ~4.6).
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Estimated pKa:2.0 – 2.5
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Implication: This nitrogen requires forcing conditions or catalysis (e.g., Buchwald-Hartwig coupling) to react with electrophiles.
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Site B: The Benzylamine (Position 4) The aminomethyl group is insulated from the aromatic ring by a methylene spacer. While the aromatic ring is electron-deficient, the inductive effect dissipates over distance. Consequently, this amine remains basic and highly nucleophilic.
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Estimated pKa:8.8 – 9.2
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Implication: This nitrogen will react selectively with electrophiles (acyl chlorides, isocyanates) at neutral or slightly basic pH.
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Structural Visualization (DOT Diagram)
Figure 1: Electronic map of 4-(Aminomethyl)-2-(trifluoromethyl)aniline showing the contrast in reactivity between the two amine sites.
Synthetic Methodology
While commercial supplies are available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route proceeds via the reduction of 4-cyano-2-(trifluoromethyl)aniline .
Precursor Selection
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Starting Material: 4-Amino-3-(trifluoromethyl)benzonitrile (CAS: 654-70-6).
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Alternative: 4-Nitro-3-(trifluoromethyl)benzonitrile (requires dual reduction).
Protocol: Selective Nitrile Reduction
Objective: Reduce the nitrile to the primary amine without defluorination or over-reduction of the aromatic ring.
Reagents: Borane-Tetrahydrofuran complex (BH₃·THF) is preferred over LiAlH₄ for chemoselectivity in the presence of halogenated aromatics.
Step-by-Step Procedure:
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Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
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Solvation: Dissolve 4-amino-3-(trifluoromethyl)benzonitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1]
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Addition: Add BH₃·THF (1.0 M solution, 30 mmol, 3 equiv.) dropwise via syringe over 20 minutes. Caution: Exothermic.
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Reflux: Allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
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Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Caution: Hydrogen gas evolution.
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Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
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Workup:
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Cool and basify to pH >12 with 6M NaOH.
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Extract with DCM (3 x 50 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: The crude oil is often pure enough. If not, convert to HCl salt by adding 4M HCl in dioxane, filtering the precipitate.
Synthesis Workflow (DOT Diagram)
Figure 2: Synthetic workflow for the reduction of the nitrile precursor using Borane-THF.
Applications in Drug Discovery[6][7][8]
Kinase Inhibitor Design
This scaffold is a classic "Hinge Binder + Solvent Front" motif.
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Hinge Region: The aniline NH₂ and the adjacent C-H or N atoms of a heterocycle (e.g., pyrimidine, quinazoline) form hydrogen bonds with the kinase hinge region (e.g., ATP binding site). The 2-CF₃ group often fills a hydrophobic pocket (Gatekeeper residue interaction).
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Solvent Front: The 4-aminomethyl group points towards the solvent front. It is ideal for attaching solubilizing tails (e.g., morpholine, piperazine) or acrylamides for covalent inhibition.
Selective Functionalization Strategy
To utilize this building block effectively, chemists must exploit the pKa difference.
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Reaction at Benzyl Amine (First):
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Conditions: 1.0 eq Electrophile, 0°C, weak base (TEA).
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Outcome: Amide/Carbamate formation exclusively at the aliphatic amine.
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Reaction at Aniline (Second):
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Conditions: Buchwald-Hartwig coupling (Pd catalyst) or SnAr (if reacting with chloropyrimidine).
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Outcome: Formation of the biaryl core.
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Safety & Handling
Hazard Classification:
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Acute Toxicity: Toxic if swallowed or inhaled (Category 3).[2]
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Irritation: Causes serious eye damage (Category 1) and skin irritation.
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Target Organ: Potential for methemoglobinemia (characteristic of anilines).
Handling Protocol:
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Engineering Controls: Always handle in a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
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Storage: The free base is sensitive to oxidation (air). Store under nitrogen or argon at 2–8°C. The HCl salt is stable at room temperature but hygroscopic.
References
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SynQuest Laboratories. (2024). Safety Data Sheet: 4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride. Retrieved from
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ChemicalBook. (2024). Product Properties: 4-(Aminomethyl)-2-(trifluoromethyl)aniline.[3][4][5][6] Retrieved from
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BenchChem. (2025). Protocol for the Synthesis of Trifluoromethyl Aniline Derivatives. Retrieved from
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National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-(Trifluoromethyl)aniline derivatives. Retrieved from
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from
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